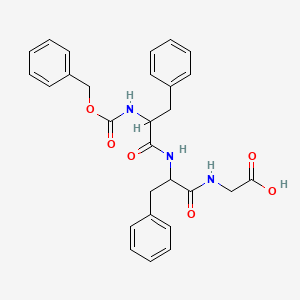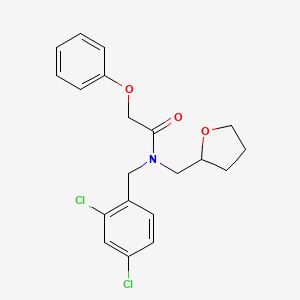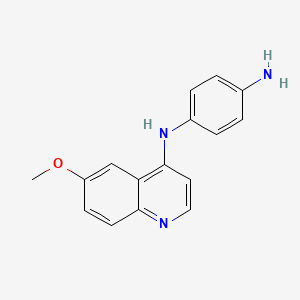![molecular formula C8H16N2O B12112358 8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B12112358.png)
8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to the availability of the starting materials and the relatively straightforward reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be adapted for larger-scale production. The use of commercially available reagents and efficient reaction conditions makes this compound suitable for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
Aplicaciones Científicas De Investigación
8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the molecular targets being studied .
Comparación Con Compuestos Similares
8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:
2,8-Diazaspiro[4.5]decane: Similar in structure but lacks the oxygen atom, leading to different reactivity and applications.
8-Oxa-2-azaspiro[4.5]decane:
1,3-Diazaspiro[4.5]decane: Another spirocyclic compound with different nitrogen positioning, leading to unique reactivity and applications.
These comparisons highlight the uniqueness of 8-Methyl-1-oxa-4,8-diazaspiro[4
Propiedades
Fórmula molecular |
C8H16N2O |
|---|---|
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
8-methyl-1-oxa-4,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C8H16N2O/c1-10-5-2-8(3-6-10)9-4-7-11-8/h9H,2-7H2,1H3 |
Clave InChI |
PZWNEOIDEJXORB-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2(CC1)NCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[1-[2-(Phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12112287.png)
![beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]-](/img/structure/B12112291.png)

![2-Azaspiro[4.5]decan-8-ylmethanol](/img/structure/B12112309.png)

![2-[[2-(2-Formamidohexanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12112318.png)

![methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12112333.png)

![2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B12112352.png)


